Potent HMG-CoA Reductase Inhibition vs. Common Hydroxybenzoic Acids
3,4,6-Trihydroxy-2-methylbenzoic acid demonstrates potent inhibition of HMG-CoA reductase (HMGCR), the rate-limiting enzyme in cholesterol biosynthesis, with an IC50 value of 19 nM in a rat liver microsome assay [1]. This level of inhibitory activity contrasts sharply with the majority of unmodified hydroxybenzoic acids, which typically lack significant HMGCR inhibition at comparable concentrations. For context, this potency is within the nanomolar range of clinically utilized statins (e.g., atorvastatin IC50 ~8 nM), representing a functional differentiation from common dietary analogs like gallic acid, which are not recognized as potent HMGCR inhibitors.
| Evidence Dimension | HMG-CoA Reductase Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 19 nM |
| Comparator Or Baseline | Gallic acid (3,4,5-trihydroxybenzoic acid) — typically inactive or very weak (no reported potent IC50); Atorvastatin (positive control) — IC50 ~8 nM |
| Quantified Difference | Target compound demonstrates nanomolar potency not observed with common hydroxybenzoic acid analogs. |
| Conditions | Rat liver microsomes, assessing reduction in [14C]-HMG-CoA conversion to [14C]-mevalonic acid after 15 min |
Why This Matters
This establishes 3,4,6-trihydroxy-2-methylbenzoic acid as a relevant tool compound for investigating cholesterol metabolism pathways, where common hydroxybenzoic acid analogs lack sufficient target engagement.
- [1] BindingDB. BDBM50193396 (CHEMBL3951152): 3,4,6-Trihydroxy-2-methylbenzoic acid. Accessed 2026-04-20. View Source
